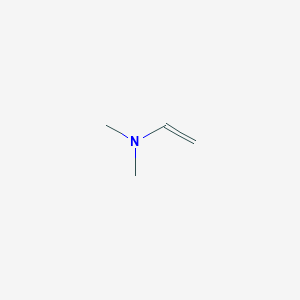
N,N-dimethylethenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyldimethylamine: is an organic compound with the chemical formula C4H9N . It is a volatile liquid at room temperature and is known for its strong, fishy odor. This compound is primarily used in industrial applications, particularly as a catalyst in the production of epoxy resins and polyurethanes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethenyldimethylamine can be synthesized through the reaction of ethylene and dimethylamine in the presence of a catalyst. The reaction typically occurs under elevated temperatures and pressures to ensure a high yield of the desired product .
Industrial Production Methods: In industrial settings, the production of ethenyldimethylamine often involves the catalytic reaction of methanol and ammonia. This process is carried out at elevated temperatures and high pressures, resulting in the formation of ethenyldimethylamine along with water as a byproduct .
Chemical Reactions Analysis
Types of Reactions: Ethenyldimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: Ethenyldimethylamine can participate in substitution reactions, where its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine are typically employed.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of simpler amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethenyldimethylamine has several applications in scientific research, including:
Chemistry: Used as a catalyst in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Widely used in the production of epoxy resins, polyurethanes, and other polymers
Mechanism of Action
The mechanism of action of ethenyldimethylamine involves its interaction with various molecular targets. It primarily acts as a catalyst, facilitating the formation of chemical bonds in the production of polymers. The compound’s amine group can interact with electrophilic centers in other molecules, promoting various chemical reactions .
Comparison with Similar Compounds
N,N-Dimethylethylamine: Similar in structure but with different industrial applications.
Dimethylamine: A simpler amine with a broader range of applications.
2-Phenethylamine: Used in medicinal chemistry for its role in neurotransmitter activity.
Uniqueness: Ethenyldimethylamine is unique due to its specific use as a catalyst in the production of epoxy resins and polyurethanes. Its strong odor and volatility also distinguish it from other similar compounds .
Properties
IUPAC Name |
N,N-dimethylethenamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-4-5(2)3/h4H,1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINOYJQVULROET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
71.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate](/img/structure/B15240249.png)
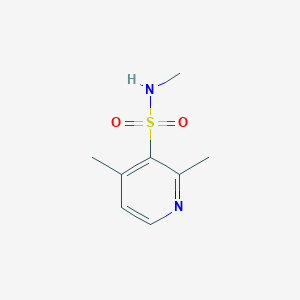
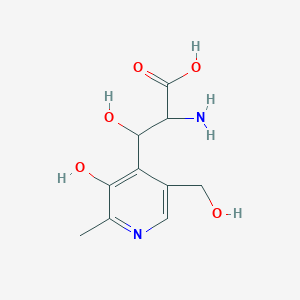
![1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole](/img/structure/B15240266.png)
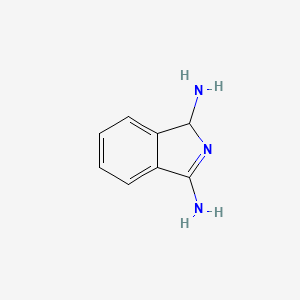
![N-[2-(Cycloheptylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B15240280.png)
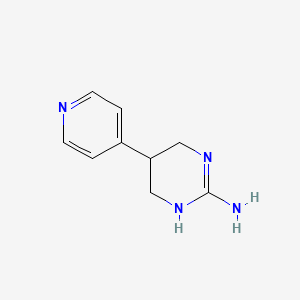

![1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B15240290.png)
![4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15240294.png)
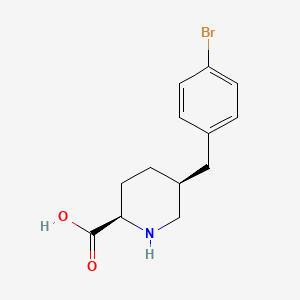
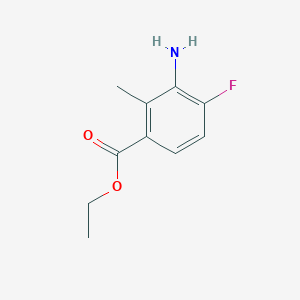
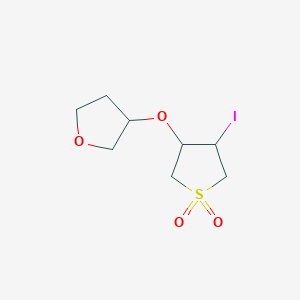
![1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15240347.png)
